Ethyl 4-({[3-(furan-2-ylmethyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[3-(furan-2-ylmethyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a unique combination of functional groups, including a furan ring, an imidazolidinone ring, and a benzoate ester
Preparation Methods
The synthesis of Ethyl 4-({[3-(furan-2-ylmethyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, starting with the preparation of the core imidazolidinone structure. This can be achieved through the reaction of 4-methylphenyl isocyanate with furan-2-carbaldehyde, followed by cyclization to form the imidazolidinone ring. The resulting intermediate is then acylated with ethyl 4-aminobenzoate under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 4-({[3-(furan-2-ylmethyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-({[3-(furan-2-ylmethyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-({[3-(furan-2-ylmethyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues, while the imidazolidinone ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Ethyl 4-({[3-(furan-2-ylmethyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can be compared with similar compounds, such as:
Ethyl 4-({[3-(furan-2-ylmethyl)-1-phenyl-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate: This compound lacks the methyl group on the phenyl ring, which can affect its binding affinity and specificity.
Ethyl 4-({[3-(furan-2-ylmethyl)-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate: The presence of a chlorine atom can enhance the compound’s lipophilicity and membrane permeability.
Ethyl 4-({[3-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate: The methoxy group can increase the compound’s solubility and metabolic stability.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C26H25N3O6 |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-(furan-2-ylmethyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H25N3O6/c1-3-34-25(32)18-8-10-19(11-9-18)27-23(30)15-22-24(31)29(20-12-6-17(2)7-13-20)26(33)28(22)16-21-5-4-14-35-21/h4-14,22H,3,15-16H2,1-2H3,(H,27,30) |
InChI Key |
NMCMXWDUAWPNBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=CO3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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